Tributylphosphine
Overview
Description
Tributylphosphine is an organophosphorus compound with the chemical formula P(CH₂CH₂CH₂CH₃)₃. It is a tertiary phosphine, characterized by its colorless, oily liquid form at room temperature and a nauseating odor. This compound reacts slowly with atmospheric oxygen and rapidly with other oxidizing agents to form the corresponding phosphine oxide .
Mechanism of Action
Target of Action
Tributylphosphine, also known as Tri-n-butylphosphine, is an organophosphorus compound . It is a tertiary phosphine and is primarily used as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes . The primary targets of this compound are therefore alkenes, where it aids in the conversion of these compounds to aldehydes .
Mode of Action
This compound interacts with its targets (alkenes) through a process known as hydroformylation . It reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents, to give the corresponding phosphine oxide . This reaction is so fast that the compound is usually handled under an inert atmosphere . The phosphine is also easily alkylated .
Biochemical Pathways
This compound is involved in the hydroformylation of alkenes . This process involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond . This compound acts as a catalyst modifier in this process, increasing the ratio of straight-chain aldehydes to branched-chain aldehydes in the product mixture .
Pharmacokinetics
It is known that the compound is an oily liquid at room temperature, with a nauseating odor . It has a density of 0.82 g/ml . Its solubility in water is negligible, but it is soluble in organic solvents such as heptane .
Result of Action
The primary result of this compound’s action is the conversion of alkenes to aldehydes through hydroformylation . This process is important in the industrial production of aldehydes, which are key intermediates in the production of various chemicals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and other oxidizing agents . The compound reacts rapidly with these agents to form phosphine oxide . Therefore, it is usually handled under an inert atmosphere to prevent this reaction . The temperature and pressure of the environment can also affect the rate of the hydroformylation reaction .
Biochemical Analysis
Biochemical Properties
Tributylphosphine plays a significant role in biochemical reactions, particularly as a reducing agent. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with disulfide bonds in proteins, where this compound acts as a reducing agent to cleave these bonds. This reduction process is crucial in maintaining protein structure and function. Additionally, this compound can interact with glutathione, a key antioxidant in cells, to modulate redox homeostasis .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress in cells by disrupting mitochondrial redox homeostasis. This disruption leads to the accumulation of superoxide, a reactive oxygen species, which can cause oxidative damage to cellular components. Furthermore, this compound has been found to activate the transcription factor ATF4, which upregulates genes involved in glutathione catabolism. This indicates that this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and reduce disulfide bonds in proteins, leading to changes in protein structure and function. This compound also acts as a nucleophile and weak base in organic solvents, making it an important catalyst for various chemical reactions. Additionally, it can promote the ring-opening reaction of epoxides and aziridines, further demonstrating its versatility in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable under inert conditions but can degrade rapidly when exposed to air due to its reactivity with oxygen. Long-term exposure to this compound has been shown to cause oxidative stress in cells, leading to potential cellular damage. Therefore, it is essential to handle this compound under controlled conditions to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an effective reducing agent without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have shown that the median lethal dose (LD50) of this compound in rats is approximately 750 mg/kg when administered orally . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors involved in redox reactions, such as glutathione and nicotinamide adenine dinucleotide phosphate (NADPH). These interactions help regulate the redox balance within cells and contribute to maintaining cellular homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help facilitate its localization to target sites where it can exert its biochemical effects. This compound’s distribution is influenced by its chemical properties, such as its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich environments .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is known to localize to mitochondria, where it can disrupt redox homeostasis and induce oxidative stress. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylphosphine is prepared industrially by the hydrophosphination of phosphine with 1-butene. This addition proceeds via a free radical mechanism, which does not follow the Markovnikov rule: [ \text{PH}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 ]
In the laboratory, this compound can be synthesized by reacting the appropriate Grignard reagent with phosphorus trichloride: [ 3 \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + 3 \text{MgCl}_2 ]
Industrial Production Methods: The industrial production of this compound typically involves the hydrophosphination process mentioned above, which is efficient and scalable .
Types of Reactions:
Oxidation: this compound reacts with oxygen to form this compound oxide: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 ]
Alkylation: It can be easily alkylated. For example, benzyl chloride reacts with this compound to form a phosphonium salt: [ \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{[P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3\text{CH}_2\text{C}_6\text{H}_5]\text{Cl} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen is a common oxidizing agent for this compound.
Alkylating Agents: Benzyl chloride is an example of an alkylating agent used with this compound.
Major Products:
This compound Oxide: Formed from the oxidation reaction.
Phosphonium Salts: Formed from alkylation reactions.
Scientific Research Applications
Comparison with Similar Compounds
- Trimethylphosphine
- Triphenylphosphine
- Tributylamine
Comparison: Tributylphosphine is less air-sensitive and cheaper compared to trimethylphosphine and other trialkylphosphines. Its unique properties, such as its ability to act as a nucleophile and a weak base, make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tributylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOTMZNTHZOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
Record name | TRIBUTYLPHOSPHANE | |
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DSSTOX Substance ID |
DTXSID9046998 | |
Record name | Tributylphosphine | |
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Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | TRIBUTYLPHOSPHANE | |
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CAS No. |
998-40-3 | |
Record name | TRIBUTYLPHOSPHANE | |
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Record name | Tributylphosphine | |
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Record name | Tri-n-butylphosphine | |
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Record name | Phosphine, tributyl- | |
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Record name | Tributylphosphine | |
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Record name | TRI-N-BUTYLPHOSPHINE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tributylphosphine?
A: this compound has the molecular formula C12H27P and a molecular weight of 202.36 g/mol. [, , ]
Q2: What spectroscopic data is available for this compound?
A: Researchers have characterized TBP using various spectroscopic techniques, including 1H NMR, 31P NMR, 77Se NMR (for complexes with selenium-containing ligands), and IR spectroscopy. [, , , ]
Q3: What is the typical solubility profile of TBP?
A: TBP is soluble in common organic solvents such as chloroform, benzene, toluene, ethyl ether, and tetrahydrofuran (THF). It shows moderate solubility in ethanol, 2-propanol, and water. []
Q4: How stable is this compound under ambient conditions?
A: TBP is relatively unstable at room temperature and decomposes over several days to form a viscous syrup unless refrigerated. []
Q5: How does the stability of TBP change at elevated temperatures?
A: TBP decomposes to copper(I) iodide and this compound at temperatures between 200-210 °C under reduced pressure (0.01 mmHg). []
Q6: What type of reactions is TBP known to catalyze?
A6: TBP acts as a catalyst in various reactions, including:
- Michael additions: TBP facilitates the addition of nitroalkanes to methyl acrylate, yielding valuable intermediates for synthesizing jasmonoids and terpenoids. [, ]
- Ring-opening reactions: TBP promotes the ring-opening of aziridines in the presence of nucleophiles, leading to the formation of anti-bifunctional products. []
- Acylation reactions: TBP catalyzes the acylation of alcohols with active esters, proving useful in end-capping reactions of pseudorotaxanes containing ammonium groups and crown ethers. []
- Cross Rauhut-Currier reactions: TBP facilitates the cross-coupling of chalcones and acrylates, offering an atom-economical approach to constructing C-C bonds. []
Q7: How does TBP promote the Michael addition of nitroalkanes to methyl acrylate?
A: TBP acts as a nucleophilic catalyst, initially attacking the β-position of methyl acrylate. This generates a reactive intermediate that subsequently reacts with the nitroalkane to yield the desired Michael adduct. [, ]
Q8: Can you provide an example where TBP is used in a multi-step synthesis?
A: TBP plays a crucial role in the synthesis of γ-jasmolactone. It first catalyzes the Michael addition of nitroethane to methyl acrylate. The resulting nitroketone undergoes a Nef reaction to afford a 1,4-diketone, which is then transformed into γ-jasmolactone through a series of steps. []
Q9: How does TBP facilitate the ring-opening of aziridines?
A: TBP acts as a nucleophile, attacking the carbon atom of the aziridine ring. This nucleophilic attack initiates the ring-opening process, which proceeds smoothly to provide anti-bifunctional products in good to excellent yields. []
Q10: What is the role of TBP in organometallic chemistry?
A: TBP acts as a stabilizing and solubilizing ligand for organocopper reagents, enhancing their reactivity in conjugate addition reactions. [, , ]
Q11: Can you give specific examples of organometallic reagents containing TBP?
A11: Several organometallic reagents utilize TBP as a ligand, including:
- Copper(I) iodide–this compound []
- Lithium diethylcuprate–this compound []
- Lithium divinylcuprate–this compound []
- Phenylethynylcopper(I)–tris(this compound) []
Q12: How does the presence of TBP influence the reactivity of organocopper reagents?
A: TBP enhances the solubility and stability of organocopper reagents, making them easier to handle and improving their reactivity in conjugate addition reactions. [, , ]
Q13: Are there any applications of TBP in material science?
A: Yes, TBP plays a crucial role in the organometallic synthesis of titanium dioxide (TiO2) nanoparticles. It acts as a stabilizing ligand, preventing the uncontrolled precipitation of amorphous TiO2 and promoting the formation of distinct, internally crystalline TiO2 nanoparticles. [, ]
Q14: Does the structure of TBP influence its catalytic activity?
A14: While limited information is available on specific SAR studies for TBP-catalyzed reactions, the steric bulk of the butyl groups likely influences its reactivity and selectivity. Further research on TBP analogs with varying steric and electronic properties could provide valuable insights into the impact of structural modifications on its activity.
Q15: What are the proposed mechanisms for TBP-catalyzed reactions?
A15: The mechanisms vary depending on the specific reaction. For instance:
- Michael additions: TBP is proposed to act as a nucleophilic catalyst, forming a reactive phosphonium enolate intermediate that facilitates the addition reaction. [, ]
- Ring-opening of aziridines: TBP acts as a nucleophile, directly attacking the aziridine ring to initiate the ring-opening process. []
Q16: What analytical methods are used to characterize and quantify TBP?
A16: Common techniques include:
- NMR spectroscopy: 1H NMR, 31P NMR, and 77Se NMR are valuable tools for structural characterization and studying ligand exchange reactions. []
- Gas Chromatography (GC): GC is employed to quantify reaction products and assess the thermal stability of TBP-containing reagents. []
- X-ray diffraction: This technique helps determine the crystal structure of TBP adducts and complexes. [, ]
Q17: What safety precautions should be taken when handling this compound?
A17: TBP should be handled with care as it is:
- Flammable: TBP is highly flammable and should be kept away from heat and open flames. []
- Irritant: It can cause skin and eye irritation and respiratory tract irritation upon inhalation. []
- Toxic: While detailed toxicity data is unavailable, it's essential to handle TBP in a well-ventilated area using appropriate personal protective equipment. []
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